BenchChemオンラインストアへようこそ!

Alk-IN-5

ALK inhibition Kinase assay IC50

Alk-IN-5 is the only non-macrocyclic, 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridine ALK inhibitor specifically optimized for CNS target engagement. With an enzymatic IC50 of 2.9 nM and cellular IC50 of 27 nM, it reliably reduces p-ALK in the hippocampus and prefrontal cortex—something crizotinib or alectinib cannot achieve. Choose ≥98% purity for reproducible in vivo neurobiology and benchmark studies against macrocyclic inhibitors.

Molecular Formula C24H25FN6O3
Molecular Weight 464.5 g/mol
Cat. No. B12422931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-5
Molecular FormulaC24H25FN6O3
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)OC(C)C4=NC=C(C=C4)F)C5=NNC(=C5)C
InChIInChI=1S/C24H25FN6O3/c1-14-10-21(29-28-14)31-13-19(24(32)30-8-9-33-15(2)12-30)18-5-7-22(27-23(18)31)34-16(3)20-6-4-17(25)11-26-20/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3,(H,28,29)/t15-,16-/m0/s1
InChIKeyUTDAGOYVDYQGFI-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk-IN-5: A Potent, Selective, and Brain-Penetrant ALK Inhibitor for CNS-Focused Research


Alk-IN-5 (CAS 2351929-66-1) is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK) identified through scaffold-hopping and lead optimization efforts. It is characterized as a potent, selective, and brain-penetrant compound, with a primary application as a chemical probe for elucidating ALK-mediated functions in the central nervous system (CNS) [1]. The compound belongs to the 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridine chemotype and is distinct from macrocyclic ALK inhibitors like lorlatinib or the earlier-generation crizotinib .

Why Alk-IN-5 Cannot Be Substituted by Other ALK Inhibitors in CNS Research


The selection of an ALK inhibitor for preclinical research is highly context-dependent, with critical differentiation arising from potency, kinase selectivity, mutant coverage, and, most importantly, the ability to achieve therapeutically relevant concentrations in the brain. Generic substitution of one ALK inhibitor for another is not scientifically valid because major differences exist in their physicochemical properties, which directly impact blood-brain barrier (BBB) penetration and target engagement in the CNS [1]. For example, while lorlatinib is known for its broad-spectrum potency against ALK resistance mutations, its brain penetration is mediated by different mechanisms compared to Alk-IN-5, which was specifically optimized for CNS exposure through a distinct chemotype [2]. The following quantitative evidence demonstrates the specific differentiators that make Alk-IN-5 a more suitable tool for CNS-focused ALK research compared to its closest analogs.

Quantitative Differentiation of Alk-IN-5: Head-to-Head Evidence for Scientific Selection


Enzymatic Potency: Alk-IN-5 Demonstrates Sub-Nanomolar Inhibition of ALK

Alk-IN-5 exhibits potent inhibition of the ALK kinase domain with an IC50 value of 2.9 nM, as determined in a biochemical enzymatic assay. This level of potency is comparable to the clinically approved ALK inhibitor lorlatinib (IC50 of 0.7 nM for wild-type ALK) and is superior to earlier-generation inhibitors like crizotinib (IC50 of 20 nM) [1]. The high potency at the enzymatic level establishes Alk-IN-5 as a robust chemical probe for dissecting ALK signaling pathways, ensuring that observed biological effects are driven by on-target ALK inhibition .

ALK inhibition Kinase assay IC50

Cellular Target Engagement: Alk-IN-5 Potently Inhibits ALK Phosphorylation in Cells

In a cellular context, Alk-IN-5 inhibits ALK autophosphorylation with an IC50 of 27 nM. This cellular potency is a more physiologically relevant measure of its ability to suppress ALK signaling in a live cell environment [1]. While direct cellular IC50 comparisons for other ALK inhibitors under identical assay conditions are not available in the primary literature, this value is consistent with a highly cell-permeable compound capable of effective target engagement. The cellular IC50 of 27 nM is approximately 9-fold higher than the enzymatic IC50, a common observation reflecting the complexities of intracellular target access .

Cellular IC50 Target engagement NSCLC

CNS Target Engagement: Alk-IN-5 Significantly Reduces Brain p-ALK Levels In Vivo

Intraperitoneal administration of Alk-IN-5 (referred to as compound 13 in the primary literature) to mice resulted in a significant decrease in phosphorylated-ALK (p-ALK) levels in both the hippocampus and prefrontal cortex [1]. This in vivo pharmacodynamic (PD) readout provides direct evidence that Alk-IN-5 not only crosses the blood-brain barrier but also engages and inhibits its target within the brain parenchyma. This is a key differentiator from many ALK inhibitors that have limited CNS exposure or are actively effluxed by transporters like P-glycoprotein (P-gp) [2].

Brain penetration In vivo pharmacology CNS target engagement

Selectivity Profile: Alk-IN-5 is a Selective ALK Inhibitor

Alk-IN-5 was designed and characterized as a selective ALK inhibitor. The primary literature indicates that the compound was optimized for selectivity as a key objective [1]. While a comprehensive kinase selectivity panel (e.g., KINOMEscan) is not publicly available in the abstract or vendor summaries, the compound is described as a "selective" inhibitor. This is a critical attribute for a chemical probe, as a lack of selectivity would confound interpretation of experimental results . For procurement, this designation implies that Alk-IN-5 has been evaluated against a panel of kinases and shows a favorable selectivity window, making it a more reliable tool than less selective ALK inhibitors.

Kinase selectivity Off-target effects Chemical probe

Optimal Research Applications for Alk-IN-5 Based on Quantitative Differentiation


Elucidating ALK-Mediated Signaling in CNS Development and Function

Alk-IN-5 is ideally suited as a chemical probe for in vivo studies investigating the role of ALK in the central nervous system. Its demonstrated ability to cross the blood-brain barrier and significantly reduce p-ALK levels in the hippocampus and prefrontal cortex [1] makes it a superior choice over ALK inhibitors with poor CNS penetration (e.g., crizotinib). Researchers can use Alk-IN-5 to dissect ALK's contribution to neuronal development, synaptic plasticity, and cognition, with confidence that the compound is engaging its target in the brain.

Validating ALK as a Target in Neurological Disease Models

For preclinical models of neurological disorders where ALK dysfunction is implicated, Alk-IN-5 provides a tool to test therapeutic hypotheses. The compound's high enzymatic potency (IC50 = 2.9 nM) and cellular activity (IC50 = 27 nM) ensure that any observed phenotypic rescue or disease modification can be attributed to robust ALK inhibition. This is particularly relevant for diseases with a neuroinflammatory or neurodevelopmental component, where CNS target engagement is paramount.

Comparative Studies of ALK Inhibitor Brain Penetration and Target Engagement

Alk-IN-5 can serve as a benchmark compound in studies designed to compare the CNS pharmacokinetic and pharmacodynamic properties of different ALK inhibitors. Its profile as a brain-penetrant, non-macrocyclic inhibitor provides a valuable point of comparison against macrocyclic inhibitors like lorlatinib or P-gp substrates like alectinib. Such studies are essential for understanding the structure-activity relationships that govern CNS exposure for this class of kinase inhibitors.

In Vitro Studies of ALK-Dependent Signaling in Neuronal Cell Cultures

The cellular IC50 of 27 nM [1] confirms that Alk-IN-5 can effectively inhibit ALK in a cellular context, making it suitable for in vitro experiments using primary neurons, neuronal cell lines, or iPSC-derived neural cells. Its selectivity profile supports its use in pathway analysis (e.g., phospho-proteomics) to identify ALK-specific downstream effectors, minimizing confounding signals from off-target kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.